molecular formula C12H24N4O5 B1260983 L-Arginine mono(4-methyl-2-oxovalerate) CAS No. 72087-40-2

L-Arginine mono(4-methyl-2-oxovalerate)

Cat. No. B1260983
CAS RN: 72087-40-2
M. Wt: 304.34 g/mol
InChI Key: MOZIGXHKOXEDLJ-WCCKRBBISA-N
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Description

Molecular Structure Analysis

The molecular structure of L-Arginine mono(4-methyl-2-oxovalerate) is represented by the formula C12H24N4O5. The molecular weight of this compound is 304.34 g/mol.


Physical And Chemical Properties Analysis

The boiling point of L-Arginine mono(4-methyl-2-oxovalerate) is 409.1°C at 760 mmHg, and its flash point is 201.2°C . The vapor pressure of this compound is 7.7E-08mmHg at 25°C .

Scientific Research Applications

Exercise Performance Enhancement

Arginine alpha-ketoisocaproate: (AKIC) has been studied for its potential to enhance exercise performance. It is believed to reduce exercise-induced muscle damage and preserve skeletal muscle force production . This application is particularly relevant in sports nutrition, where AKIC could be used to improve recovery times and overall athletic performance.

Metabolic Engineering

AKIC is a key precursor in the biosynthesis of branched-chain amino acids, which are essential for pharmaceutical applications. Research has focused on the microbial synthesis of AKIC using metabolic engineering techniques to optimize production yields . This application is crucial for developing more efficient and cost-effective methods of producing AKIC at an industrial scale.

Female Reproduction

The L-Arginine-NO system, which includes AKIC, plays a significant role in female reproduction. Studies have shown that this system is involved in various stages of reproduction, including folliculogenesis, oocyte maturation, and implantation . Understanding the role of AKIC in these processes could lead to advancements in fertility treatments and reproductive health.

Arginine Methylation in Cellular Processes

AKIC is involved in the methylation of arginine residues, a post-translational modification that affects fundamental cellular processes such as transcription, RNA processing, and the DNA damage response . The study of AKIC in arginine methylation can provide insights into the regulation of these critical cellular mechanisms.

Yeast Metabolism

In yeast, AKIC is an intermediate in the synthesis of certain amino acids from glucose. Understanding its role in yeast metabolism can have implications for biotechnology and fermentation processes, where yeast is commonly used for the production of food, beverages, and biofuels .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-methyl-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-4(2)3-5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZIGXHKOXEDLJ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine mono(4-methyl-2-oxovalerate)

CAS RN

72087-40-2
Record name L-Arginine, 4-methyl-2-oxopentanoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72087-40-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine alpha-ketoisocaproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072087402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-arginine mono(4-methyl-2-oxovalerate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARGININE .ALPHA.-KETOISOCAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S4R4V1RM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What is the potential benefit of supplementing Arginine alpha-ketoisocaproate in trauma patients?

A: Research suggests that dietary supplementation with Arginine alpha-ketoisocaproate (AKIC) may be beneficial for individuals recovering from trauma. A study using a rat trauma model found that AKIC supplementation led to improved apparent nitrogen balance, particularly in traumatized animals. [] This improvement suggests that AKIC could help promote nitrogen economy and potentially aid in tissue repair and recovery following trauma.

Q2: How does the efficacy of Arginine alpha-ketoisocaproate compare to Ornithine alpha-ketoisocaproate in a trauma recovery context?

A: A study comparing the effects of Arginine alpha-ketoisocaproate (AKIC) and Ornithine alpha-ketoisocaproate (OKIC) in a rat trauma model found that AKIC was more effective in improving apparent nitrogen balance, particularly in traumatized rats. [] Additionally, analysis of plasma amino acid patterns indicated that AKIC stimulated net protein synthesis, while OKIC did not demonstrate this effect. This suggests that AKIC may be more beneficial than OKIC in promoting nitrogen retention and protein synthesis for trauma recovery.

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